
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Organic azides, including the azidoethyl moiety present in our compound of interest, are pivotal in synthesizing various heterocycles. These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals . For example, the azido group can participate in cycloaddition reactions to form five-membered ring structures with one heteroatom, such as pyrroles, which are prevalent in natural products and drugs.
Click Chemistry Applications
The azide group is a cornerstone in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is widely used to create 1,4- and 1,5-disubstituted 1,2,3-triazoles, which are valuable in developing new materials and bioconjugation in medicinal chemistry.
Photodynamic Therapy
Azides are known to be precursors for compounds used in photodynamic therapy (PDT). This therapy involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells or microbes . The azidoethyl-imidazole compound could potentially be modified to enhance its photodynamic activity.
Supramolecular Assembly
The azide functionality can engage in supramolecular assembly processes, leading to the formation of complex structures like microporous organic networks . These structures have applications in gas storage, separation technologies, and catalysis.
Catalysis
Azide compounds can act as ligands in catalytic systems or as catalysts themselves in various chemical reactions . They can influence the chemoselectivity favoring C−H and C-N bonds, which is crucial in organic synthesis.
Biological Properties
Azide derivatives have been studied for their biological properties, including as vaccine preservatives, pesticides, and treatments for diseases like AIDS . The azidoethyl-imidazole compound could be explored for similar biological applications.
Material Science
In material science, azides are used to create new materials with significant properties. For instance, they can be incorporated into dendrimers, which serve as liquid crystals or blood substitutes in transfusions .
Food Safety
Research on heterocyclic amines structurally similar to our compound has indicated their presence in cooked foods and potential carcinogenicity. Understanding the behavior of such compounds can lead to better food safety standards and practices.
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s being studied for potential use in medicinal chemistry, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its pharmacokinetic properties .
properties
IUPAC Name |
1-[1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-17-10-7-15(4-3-13-14-11)6-9(10)16-5-2-12-8-16/h2,5,8-10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLSPEQZZXTPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CN=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






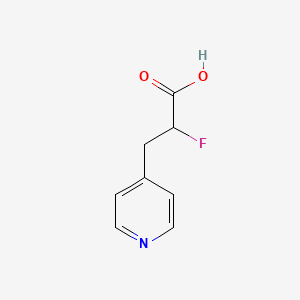
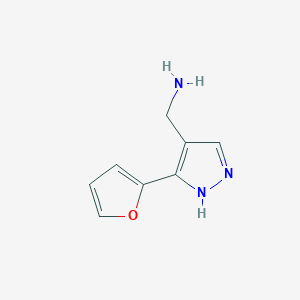
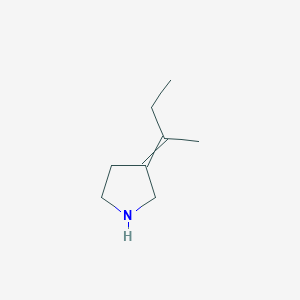

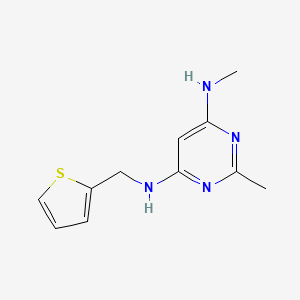

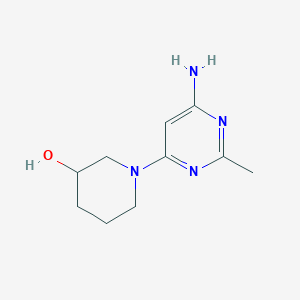
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)
![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)
